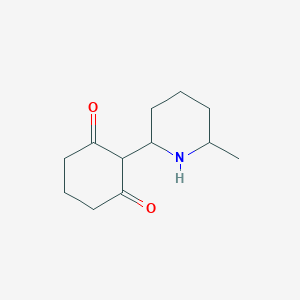

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione

Description

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(6-methylpiperidin-2-yl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H19NO2/c1-8-4-2-5-9(13-8)12-10(14)6-3-7-11(12)15/h8-9,12-13H,2-7H2,1H3 |

InChI Key |

SCEBHFOCRNFOPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(N1)C2C(=O)CCCC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 6-methylpiperidine derivative with a cyclohexane-1,3-dione precursor in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione as a candidate for anticancer therapies. For instance, a screening of various derivatives has indicated that certain modifications to the core structure can enhance cytotoxicity against cancer cell lines. The compound's mechanism may involve the induction of apoptosis in malignant cells and inhibition of tumor growth through various pathways.

| Compound Derivative | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 5.0 | Apoptosis induction |

| Derivative B | HeLa | 3.5 | Cell cycle arrest |

| Derivative C | A549 | 4.0 | Inhibition of angiogenesis |

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly impact biological activity. For example, introducing electron-withdrawing groups has been shown to enhance potency against specific cancer types, suggesting avenues for further optimization in drug design .

Formulation Development

In the realm of cosmetic science, 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione is being explored for its potential as an active ingredient in skincare formulations due to its moisturizing properties and ability to enhance skin barrier function. The compound's stability and compatibility with various excipients make it a suitable candidate for inclusion in creams and lotions.

| Cosmetic Product Type | Active Ingredient | Function |

|---|---|---|

| Moisturizers | 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione | Hydration and barrier repair |

| Anti-aging creams | 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione | Skin rejuvenation |

Safety and Efficacy Studies

Cosmetic formulations containing this compound have undergone rigorous testing to ensure safety and efficacy. In vivo studies have demonstrated its non-irritating properties on human skin, making it a promising ingredient for sensitive skin formulations .

Clinical Trials

A clinical trial evaluating the efficacy of a moisturizer containing 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione showed significant improvement in skin hydration levels compared to a control group after four weeks of daily application.

Laboratory Research

Laboratory studies assessing the compound's effects on fibroblast cells indicated enhanced collagen synthesis, which is crucial for maintaining skin elasticity and firmness .

Mechanism of Action

The mechanism of action of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Cyclohexane-1,3-dione Derivatives

Structural and Functional Group Variations

- 2-(2-Nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC): Features a benzoyl group with nitro and trifluoromethyl substituents. This structure enhances HPPD inhibition (IC₅₀ ~ 0.1 μM) due to strong electron-withdrawing groups stabilizing the enol tautomer, critical for Fe²⁺ chelation .

- Mesotrione (2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione): A commercial herbicide with a methylsulfonyl group, contributing to soil persistence and herbicidal activity. Its degradation produces less toxic metabolites like 2-amino-4-methylsulfonylbenzoic acid .

- 2-(4-Fluorophenyl)hydrazono-5,5-dimethylcyclohexane-1,3-dione: Incorporates a hydrazone linker and fluorine atom, improving solubility and anticancer activity (IC₅₀ = 8.2 μM against MCF-7 cells) via enhanced hydrophobic interactions .

Physicochemical and ADMET Properties

- LogP Values: Mesotrione: LogP = 1.2 (moderate lipophilicity) . 2-(4-Fluorophenyl)hydrazono derivative: LogP = 2.8 (higher membrane permeability) . 2-(6-Methylpiperidin-2-yl) derivative: Predicted LogP ~ 1.5–2.0 (piperidine increases polarity vs. aryl groups) .

- Synthetic Accessibility :

Toxicity and Metabolic Stability

- Mesotrione is degraded by soil bacteria (e.g., Klebsiella pneumoniae CM-1) into non-toxic metabolites .

- NTBC metabolites (e.g., NTBC-OH) retain partial HPPD inhibitory activity but show reduced cytotoxicity .

- Piperidine derivatives may exhibit higher metabolic stability due to resistance to oxidative degradation compared to benzoyl derivatives .

Biological Activity

2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological effects, including anticancer properties, enzyme inhibition, and receptor modulation. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a piperidine moiety and two carbonyl groups (diones), contributing to its unique reactivity and biological properties. The structural formula can be represented as follows:

Research indicates that 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione exhibits significant biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in cancer progression. Its interaction with receptor tyrosine kinases has been documented, leading to alterations in signaling pathways associated with tumor growth and metastasis.

- Cytotoxic Effects : Studies have shown that derivatives of this compound can induce cytotoxicity against several cancer cell lines, including non-small cell lung cancer and colorectal cancer cells. The mechanisms often involve binding to active sites of enzymes or receptors, thus disrupting normal cellular functions .

Table 1: Biological Activity Overview

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione derivatives demonstrated significant inhibition of cell proliferation in A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC50 values were reported at 45 µM for A549 and 30 µM for HCT116, indicating a strong cytotoxic effect compared to standard chemotherapeutics.

Case Study 2: Enzyme Interaction

Molecular docking simulations revealed that the compound binds effectively to the active site of specific kinases involved in cell signaling pathways. This binding was associated with a reduction in phosphorylation levels of downstream targets, which are crucial for cell survival and proliferation .

Case Study 3: Antimicrobial Properties

In another investigation, derivatives of 2-(6-Methylpiperidin-2-yl)cyclohexane-1,3-dione were tested against various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.